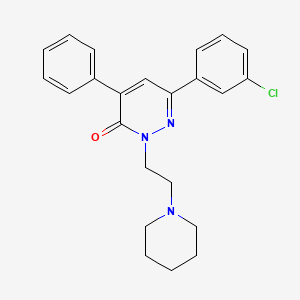

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-

Description

Properties

CAS No. |

23348-28-9 |

|---|---|

Molecular Formula |

C23H24ClN3O |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |

InChI |

InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |

InChI Key |

LOAYKKQTSXEZMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Typical Pyridazinone Formation

Hydrazine hydrate reacts with substituted 4-oxobutanoic acids or related keto acids in ethanol under reflux conditions (e.g., 4 hours) to yield 4,5-dihydro-3(2H)-pyridazinones, which can be further oxidized or modified to the pyridazinone form.

The reaction is usually followed by crystallization from ethanol or ethanol-water mixtures to purify the intermediate pyridazinone compounds.

Preparation of the 2-(2-piperidinoethyl) Side Chain

The 2-position substitution with a 2-(piperidinoethyl) moiety is achieved through nucleophilic substitution reactions on the pyridazinone nitrogen or via alkylation of the pyridazinone ring.

Alkylation Procedure

The pyridazinone intermediate bearing free nitrogen at position 2 is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate and a catalytic amount of potassium iodide in acetonitrile solvent.

The reaction mixture is refluxed for 6–8 hours, monitored by thin-layer chromatography (TLC), followed by filtration, solvent evaporation, and extraction with dichloromethane.

The crude product is purified by chromatography (e.g., 10% methanol in chloroform) to yield the desired 2-(2-piperidinoethyl) substituted pyridazinone with good yields (~82%).

Detailed Synthetic Scheme Summary

Additional Notes on Reaction Conditions and Purification

Solvents: Ethanol and acetonitrile are preferred for cyclization and alkylation steps, respectively.

Bases: Potassium carbonate is commonly used to deprotonate the pyridazinone nitrogen and facilitate nucleophilic substitution.

Catalysts: Potassium iodide acts as a phase-transfer catalyst to enhance alkylation efficiency.

Purification: Recrystallization from ethanol or ethanol-water mixtures is standard for intermediates; final products are purified by column chromatography.

Characterization: Products are confirmed by melting point determination, NMR (1H, 13C), IR spectroscopy, and mass spectrometry to ensure structural integrity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Functional Group Transformations

The pyridazinone core and substituents undergo characteristic reactions:

Oxidation and Reduction

-

Oxidation : The pyridazinone ring forms hydroxy derivatives under mild oxidizing conditions (e.g., H₂O₂/Fe²⁺).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 3(2H)-pyridazinone to 4,5-dihydropyridazinones, enhancing bioactivity .

Nucleophilic Substitution

The piperidinoethyl group participates in:

-

Amidation : React with acyl chlorides to form tertiary amides .

-

Quaternary Ammonium Salt Formation : Treatment with methyl iodide yields N-methylpiperidinium derivatives .

Condensation and Hybridization Reactions

The compound serves as a scaffold for hybrid molecules:

-

Convert the ester group to hydrazide using hydrazine hydrate.

-

Condense with substituted benzaldehydes to form hydrazones.

Example Reaction Table :

Biochemical Interactions

The compound modulates enzymes and receptors:

Phosphodiesterase (PDE) Inhibition :

-

Inhibits PDE III (IC₅₀ = 0.1–1 μM), increasing cAMP levels in cardiac tissue .

-

Structure-activity relationship (SAR) studies show 5-methyl substitution enhances potency .

-

Binds to σ1 receptors (Kᵢ = 15 nM) via interactions with the piperidine moiety .

-

Antagonism correlates with antineuropathic activity in vivo .

Stability and Degradation

Hydrolytic Stability :

Photodegradation :

-

UV exposure (254 nm) induces dimerization via [2+2] cycloaddition.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C23H24ClN3O2

- Molecular Weight : 410.16298 g/mol

- CAS Number : Not specifically listed; however, related compounds have CAS numbers such as 23348-30-3 for similar pyridazinone derivatives.

Therapeutic Applications

1. Antidepressant Activity

Research indicates that derivatives of pyridazinones exhibit antidepressant-like effects. For instance, studies have shown that compounds with similar structures can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. The specific compound under discussion has been hypothesized to interact with serotonin receptors, potentially providing a new avenue for treating depression .

2. Antitumor Properties

Pyridazinone derivatives have been investigated for their antitumor activity. Some studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the m-chlorophenyl group may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

3. Cardiovascular Effects

The compound has also been studied for its cardiotonic properties. Similar pyridazinones have been reported to increase myocardial contractility, making them potential candidates for treating heart failure and other cardiovascular conditions. The mechanism involves modulation of calcium ion influx in cardiac myocytes, which is crucial for effective heart contractions .

Pharmacological Insights

1. Mechanism of Action

The pharmacological action of 3(2H)-pyridazinone compounds often involves inhibition of specific enzymes or receptors involved in neurotransmitter metabolism or signaling pathways. For example, studies suggest that these compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine .

2. Structure-Activity Relationship (SAR)

The structural modifications in pyridazinones significantly affect their biological activities. The introduction of the m-chlorophenyl group has been associated with enhanced potency and selectivity towards certain biological targets. Research into SAR has provided insights into optimizing these compounds for better therapeutic efficacy while minimizing side effects .

Case Studies

Mechanism of Action

Targets: This compound likely interacts with specific cellular targets, such as enzymes or receptors.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-(3-Chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-3(2H)-pyridazinone

- CAS Registry Number : 23348-28-9

- Molecular Formula : C₂₃H₂₄ClN₃O

- Molecular Weight : 393.95 g/mol

- Synonyms: 6-(m-Chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-3(2H)-pyridazinone .

Structural Features :

- Core: 3(2H)-Pyridazinone ring substituted at positions 2, 4, and 5. Position 2: 2-(2-Piperidinoethyl) group, introducing a basic piperidine moiety. Position 4: Phenyl group. Position 6: m-Chlorophenyl group.

- Crystallography: While direct data for this compound is unavailable, related pyridazinones (e.g., zardaverine) exhibit hydrogen-bond-stabilized planar rings and dimeric packing via N–H···O interactions .

Acute Toxicity :

Comparison with Structurally Similar Pyridazinone Derivatives

Substitution at Position 2: Piperidine/Piperazine Derivatives

Key Observations :

Substitution at Position 6: Chlorophenyl vs. Other Aryl Groups

Key Observations :

Substitution at Position 4: Phenyl vs. Heteroaryl Groups

Key Observations :

- Phenyl groups at position 4 are common in pyridazinones with anticancer and cardiovascular activities .

- Hydrophobic substituents (e.g., methyl) may improve metabolic stability but require further validation .

Pharmacological and Toxicological Comparisons

Enzyme Inhibition Profiles

Key Observations :

Key Observations :

- Pyridazinones generally exhibit low neurotoxicity but may cause gastrointestinal irritation depending on substituents .

Biological Activity

The compound 3(2H)-pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)- is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and cardiotonic properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial effects of pyridazinone derivatives. For instance, a series of synthesized 3(2H)-pyridazinones exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics like ciprofloxacin.

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| Compound A | 1.5 | 2.0 |

| Compound B | 0.9 | 1.5 |

| Compound C | 2.0 | 2.5 |

Antitumor Activity

Research indicates that certain pyridazinone derivatives possess antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies have shown that compounds with a phenyl substitution at the 4-position exhibit enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

Pyridazinones are also recognized for their anti-inflammatory activities. A study reported that derivatives could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Cardiotonic Properties

The cardiotonic effects of pyridazinones have been well-documented, with some derivatives acting as effective vasodilators and influencing cardiac contractility. For instance, compounds have been shown to inhibit platelet aggregation and lower blood pressure in animal models .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Nagle et al., eight new pyridazinone derivatives were synthesized and tested for their antimicrobial activity. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated fungicidal properties against Aspergillus niger . The study highlighted the potential of these derivatives as alternatives to conventional antimicrobial agents.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of pyridazinone derivatives on human cancer cell lines revealed that specific substitutions significantly enhanced their efficacy. The study utilized various assays to assess cell viability and apoptosis induction, confirming the promising anticancer potential of these compounds .

Q & A

Q. What are the optimal synthetic routes for 3(2H)-pyridazinone derivatives, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidinoethyl side chain may be introduced through alkylation of the pyridazinone core using 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural characterization employs single-crystal X-ray diffraction (SC-XRD) to resolve the pyridazinone core and substituent orientations. For example, SC-XRD of related pyridazinones revealed hydrogen bonding between the carbonyl group and adjacent NH groups, stabilizing the crystal lattice. Complementary techniques include FT-IR (C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for cardio-active pyridazinone derivatives?

Methodological Answer: SAR studies focus on substituent modifications. For instance, replacing the m-chlorophenyl group with electron-withdrawing groups (e.g., nitro) or introducing imidazolylphenyl moieties (as in related compounds) enhances inotropic activity. Activity is assessed via in vitro assays (e.g., cardiac myocyte contractility measurements) and in vivo models (e.g., Langendorff perfused heart). Computational docking (using cardiac myosin ATPase targets) helps rationalize observed potency .

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

Methodological Answer: Hirshfeld surface analysis of analogous pyridazinones shows that C–H⋯O and π–π stacking interactions dominate crystal packing. These interactions affect solubility and melting points. For example, bulky aryl groups (e.g., 4-nitrophenyl) reduce aqueous solubility but enhance thermal stability (TGA/DSC data) .

Q. What pharmacological mechanisms are proposed for pyridazinone derivatives in cardiovascular research?

Methodological Answer: Pyridazinones act as positive inotropic agents by inhibiting phosphodiesterase III (PDE-III), elevating cAMP levels in cardiomyocytes. Experimental validation involves measuring cAMP accumulation in H9c2 cells and assessing hemodynamic parameters in animal models (e.g., left ventricular pressure). Selectivity over other PDE isoforms (e.g., PDE-IV) is critical to minimize side effects .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer: Stability studies use simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Degradation products (e.g., hydrolyzed piperidine side chains) are identified via tandem MS. Accelerated stability testing (40°C/75% RH) over 4 weeks provides shelf-life estimates .

Q. What electrophilic substitution reactions are feasible on the pyridazinone core?

Methodological Answer: The 6-aryl group undergoes halogenation (e.g., bromination using NBS in DCM) or nitration (HNO₃/H₂SO₄). Regioselectivity is controlled by the electron-deficient pyridazinone ring; reactions typically occur at the para position of the m-chlorophenyl substituent. Products are characterized via ¹³C NMR and X-ray crystallography .

Q. How can this compound be integrated into polymer matrices for material science applications?

Methodological Answer: Pyridazinone moieties are incorporated into poly(arylene ether)s via polycondensation with bisphenol derivatives (e.g., 4,4'-dihydroxybiphenyl). The resulting polymers are analyzed for thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (tensile testing). Applications include high-performance membranes or coatings .

Safety and Compliance

Q. What are the key safety considerations when handling this compound?

Methodological Answer: Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Toxicity is assessed via acute oral toxicity tests (OECD 423) in rodents. Waste disposal follows EPA guidelines for chlorinated organics (e.g., incineration with scrubbers). Storage conditions: −20°C in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.